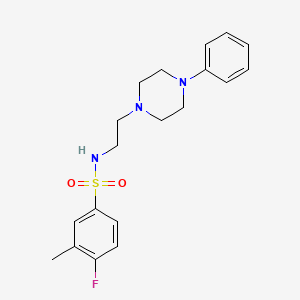
4-fluoro-3-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a chemical derivative related to a class of compounds known as benzenesulfonamides . It has been studied in the context of inhibiting human Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Wissenschaftliche Forschungsanwendungen
COX-2 Inhibitor Development
A study by Hashimoto et al. (2002) highlights the development of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives as selective inhibitors of cyclooxygenase-2 (COX-2). The introduction of a fluorine atom, similar to the one in the queried compound, demonstrated enhanced COX-2 potency and selectivity. This research contributes to the treatment of conditions like rheumatoid arthritis and osteoarthritis.
Kynurenine 3-Hydroxylase Inhibitors
Röver et al. (1997) synthesized and evaluated N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase. Compounds with structural similarities to the queried compound were found to effectively block kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism. This research is significant for understanding neurological diseases.
Carbonic Anhydrase Inhibition
Several studies, including those by Bilginer et al. (2019), Gul et al. (2016a), Gul et al. (2016b), and others, have explored the inhibitory effects of sulfonamide derivatives on carbonic anhydrase (CA) isoenzymes. The presence of a fluorine substituent, similar to that in the queried compound, has been shown to be effective in inhibiting CA isoenzymes, which are significant for treating conditions like glaucoma and edema.
Zinc(II) Detection and Photodynamic Therapy
Research by Kimber et al. (2001) and Pişkin et al. (2020) have developed fluorophores and zinc phthalocyanines with structures including sulfonamide moieties for applications in detecting zinc(II) ions and photodynamic therapy. These compounds, due to their fluorescence properties, are potential tools in bioimaging and cancer treatment.
Antimicrobial and Anticancer Agents
Several studies like those by Kumar et al. (2014) and Sławiński and Brzozowski (2006) have synthesized sulfonamide derivatives showing promising results as antimicrobial and anticancer agents. The structural framework of these compounds offers potential for developing new therapeutics in the fight against infectious diseases and cancer.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been reported to inhibit acetylcholinesterase .
Mode of Action
Similar compounds have been shown to interact with their targets, such as acetylcholinesterase, resulting in inhibitory activities .
Biochemical Pathways
Acetylcholinesterase inhibitors, like similar compounds, can affect cholinergic neurotransmission, which plays an important role in learning and memory .
Result of Action
Similar compounds have shown moderate acetylcholinesterase inhibitory activities in vitro .
Eigenschaften
IUPAC Name |
4-fluoro-3-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2S/c1-16-15-18(7-8-19(16)20)26(24,25)21-9-10-22-11-13-23(14-12-22)17-5-3-2-4-6-17/h2-8,15,21H,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTHYNOCILZFCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

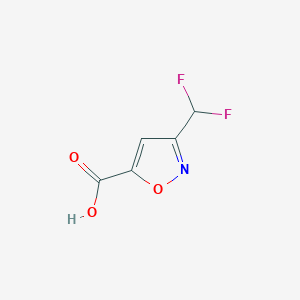
![2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2685398.png)
![1-(2,6-Difluorophenyl)-3-(5,7-dimethylbenzo[d]thiazol-2-yl)urea](/img/structure/B2685399.png)
![1-[3-(Methylamino)-4-nitropyrazol-1-yl]ethanone](/img/structure/B2685400.png)

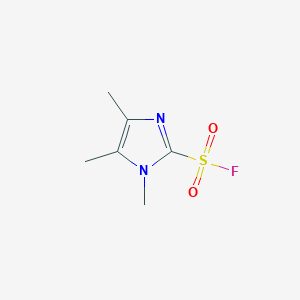
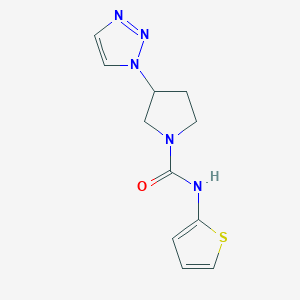
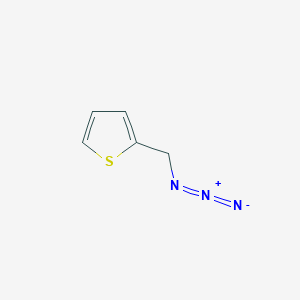
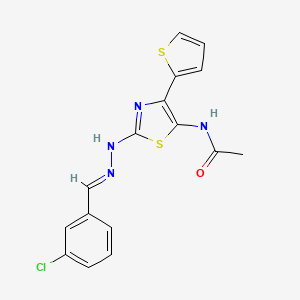

![2-benzamido-N-cyclopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2685413.png)


